molecular formula C23H30O3 B14632716 Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 54334-84-8

Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate

Cat. No.: B14632716
CAS No.: 54334-84-8
M. Wt: 354.5 g/mol
InChI Key: OCEXKWNXUWZOEM-UHFFFAOYSA-N
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Description

Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate is an aromatic ester characterized by a biphenyl core substituted with a nonyloxyacetate group. Its IUPAC name is nonyl 2-([1,1'-biphenyl]-4-yloxy)acetate, and its molecular formula is C₂₃H₃₀O₃ (inferred from structural analogs like hexyl and pentyl derivatives ). The compound combines the rigidity of the biphenyl system with the hydrophobicity of the nonyl chain, making it suitable for applications in organic synthesis, material science, and pharmaceutical research. Its ester functionality enables reactivity typical of acyloxy groups, while the biphenyl moiety enhances stability and π-π interactions .

Properties

CAS No.

54334-84-8

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

nonyl 2-(4-phenylphenoxy)acetate

InChI

InChI=1S/C23H30O3/c1-2-3-4-5-6-7-11-18-25-23(24)19-26-22-16-14-21(15-17-22)20-12-9-8-10-13-20/h8-10,12-17H,2-7,11,18-19H2,1H3

InChI Key

OCEXKWNXUWZOEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of [1,1’-biphenyl]-4-ol with nonyl acetate. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetic acid.

    Reduction: Nonyl [([1,1’-biphenyl]-4-yl)oxy]ethanol.

    Substitution: Various substituted biphenyl derivatives, depending on the electrophile used.

Scientific Research Applications

Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with cellular components.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of Nonyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Alkyl Chain Length Variations

The length of the alkyl chain in biphenyloxyacetate esters significantly influences their physicochemical properties and applications. Key comparisons include:

Compound Name Alkyl Chain Length Solubility Key Applications
Methyl (biphenyl-4-yloxy)acetate C1 Low Liquid crystals, pharmaceutical intermediates
Ethyl (biphenyl-4-yloxy)acetate C2 Moderate Antimicrobial/anti-inflammatory agents
Hexyl ([1,1'-biphenyl]-4-yl)acetate C6 High (lipophilic) Polymer synthesis, industrial reagents
Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate C9 Very high (hydrophobic) Drug delivery systems, hydrophobic coatings

Key Findings :

  • Longer chains (e.g., nonyl) enhance hydrophobicity, improving compatibility with non-polar matrices .
  • Shorter chains (e.g., methyl, ethyl) favor solubility in polar solvents, aiding pharmaceutical formulation .

Substituent Effects on Reactivity and Bioactivity

Substituents on the biphenyl ring or acetate group modulate chemical reactivity and biological activity:

Compound Name Substituents Bioactivity (vs. Nonyl Derivative)
[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate Br, F Higher electrophilicity; anticancer applications
2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid Br, acetic acid moiety Enhanced enzyme inhibition
[1,1'-Biphenyl]-4-yl acetate None (shorter chain) Lower thermal stability
This compound Nonyl chain Improved membrane permeability

Key Findings :

  • Halogen substituents (e.g., Br, Cl) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • The nonyl chain improves lipid bilayer penetration, making the compound a candidate for drug delivery .

Functional Group Comparisons

Compound Name Functional Group Reactivity Profile
Biphenyl-4-yloxyacetic acid Carboxylic acid Acid-base reactions, salt formation
[1,1'-Biphenyl]-4-yl nonanoate Ester (long-chain) Hydrolysis-resistant; polymer synthesis
This compound Ester (nonyl) Slow hydrolysis; sustained drug release

Key Findings :

  • Ester derivatives exhibit slower hydrolysis than carboxylic acids, favoring prolonged activity in biological systems .
  • The nonyl group’s steric bulk reduces enzymatic degradation, enhancing metabolic stability .

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